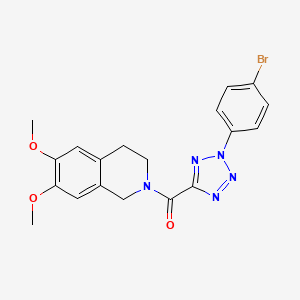

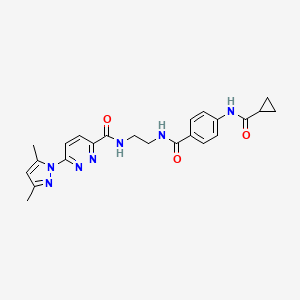

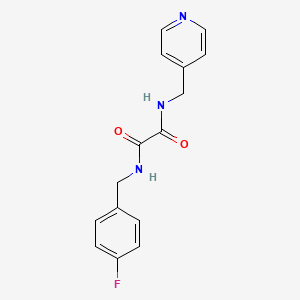

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis. For instance, paper discusses the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which share a similar pyrimidine core to our compound of interest. These derivatives were synthesized for the purpose of evaluating their anticancer activity.

Synthesis Analysis

The synthesis of related compounds, as mentioned in paper , involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with Potassium tert-butoxide as a catalyst under microwave irradiation. This method is notable for its efficiency, taking only 2-4 minutes at 800 W to complete. While the exact synthesis of our compound of interest is not detailed, it is likely that a similar approach could be employed, possibly involving a sulfonylation step to introduce the sulfonyl group and a subsequent reaction to form the dihydropyridazine ring.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as demonstrated by paper , which describes the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. This compound was found to have a thioamide functional group and its structure was elucidated using NMR and IR analysis, as well as X-ray crystallography. The structure was determined to be monoclinic with specific cell dimensions. For our compound, similar analytical techniques would be necessary to confirm the molecular structure, especially considering the complexity added by the tetrahydronaphthalenyl sulfonyl group.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, by analogy with the compounds discussed in papers and , we can predict that the compound would exhibit properties typical of aromatic esters and heterocyclic compounds. This includes a certain degree of solubility in organic solvents, potential for crystallization, and the likelihood of exhibiting strong absorption in UV-Visible spectroscopy due to the presence of conjugated systems. The sulfonyl group may also impart additional solubility in polar solvents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds related to Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate. For instance, research conducted by Nikulsinh Sarvaiya and colleagues focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating antimicrobial properties against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).

Antioxidant Activity

The synthesis of compounds related to Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate has also been explored for their potential antioxidant activity. A study by S. George and colleagues synthesized derivatives of dihydropyrimidin-2(1H)-one and evaluated their antioxidant activity, indicating potential therapeutic applications (S. George et al., 2010).

Biological Evaluation and RXR-Selective Agonism

The compound has been studied for its biological activity, particularly in the development of selective agonists for retinoid X receptor (RXR), highlighting its potential in therapeutic applications. Michael C. Heck and colleagues synthesized sulfonic acid analogues, assessing their selective RXR agonism and suggesting modifications to improve biological selectivity and potency (Michael C. Heck et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been conducted, showcasing the versatility of related compounds in producing a variety of active methylene compounds (M. E. Azab et al., 2013).

Propiedades

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-2-30-23(27)22-20(15-21(26)25(24-22)18-10-4-3-5-11-18)31-32(28,29)19-13-12-16-8-6-7-9-17(16)14-19/h3-5,10-15H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBSTWQBKDWADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)